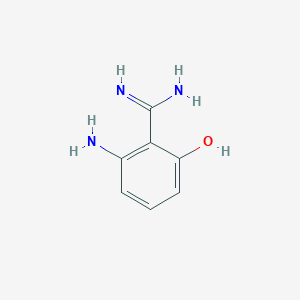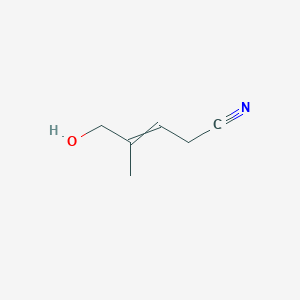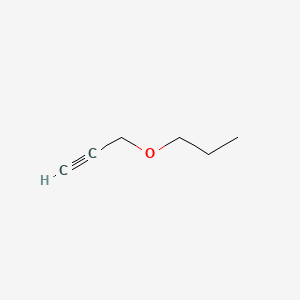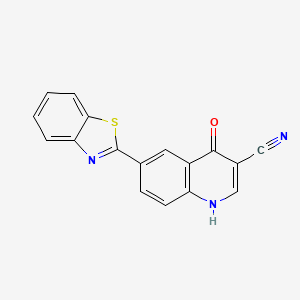
p-(3-Benzyl-3-methyl-1-triazeno)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3-Benzyl-3-methyl-1-triazeno)benzamide is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine group (NH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzamide typically involves the reaction of benzylamine with a diazonium salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
p-(3-Benzyl-3-methyl-1-triazeno)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, p-(3-Benzyl-3-methyl-1-triazeno)benzamide is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
Medicinally, this compound has shown promise as an antineoplastic agent. It is being explored for its ability to inhibit the growth of cancer cells by interfering with DNA synthesis.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for creating vibrant and stable colors.
Mecanismo De Acción
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzamide involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
p-(3-Methyl-1-triazeno)benzoic acid: Similar in structure but lacks the benzyl group.
p-(3-Butyl-3-methyl-1-triazeno)benzonitrile: Contains a butyl group instead of a benzyl group.
Uniqueness
p-(3-Benzyl-3-methyl-1-triazeno)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.
Propiedades
Número CAS |
59708-24-6 |
|---|---|
Fórmula molecular |
C15H16N4O |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
4-[[benzyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C15H16N4O/c1-19(11-12-5-3-2-4-6-12)18-17-14-9-7-13(8-10-14)15(16)20/h2-10H,11H2,1H3,(H2,16,20) |
Clave InChI |
MLOMFNIJYZFUBS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)


![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)
![2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol](/img/structure/B13944691.png)
![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)


